2,3-dichlorobenzoic acid
Overview
Description
2,3-dichlorobenzoic acid is a stable isotope-labeled compound, specifically a derivative of benzoic acid where the carbon-7 atom is replaced with the carbon-13 isotope. This compound is primarily used in scientific research, particularly in the fields of analytical chemistry and proteomics .
Scientific Research Applications
2,3-dichlorobenzoic acid is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Analytical Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy.
Proteomics: Employed in the study of protein structures and functions.
Environmental Studies: Utilized in tracing the fate and transport of chlorinated compounds in the environment.
Pharmaceutical Research: Investigated for its potential use in drug development and metabolic studies .
Mechanism of Action
Target of Action
The primary target of 2,3-Dichlorobenzoic Acid-13C It is known to be a key intermediate for the antiepileptic drug lamotrigine .
Mode of Action
The specific mode of action of This compound-13C As an intermediate in the synthesis of Lamotrigine, it likely contributes to the drug’s ability to inhibit voltage-sensitive sodium channels, which stabilizes neuronal membranes and controls the release of excitatory amino acids .
Biochemical Pathways
The exact biochemical pathways affected by This compound-13C It is also an intermediate metabolite of polychlorinated biphenyls (PCBs) .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of This compound-13C The metabolism and excretion would depend on the specific biochemical transformations it undergoes in the body .
Result of Action
The molecular and cellular effects of This compound-13C As an intermediate in the synthesis of Lamotrigine, its incorporation into the drug molecule contributes to the overall therapeutic effect of controlling seizures .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound-13C Factors such as ph, temperature, and the presence of other substances could potentially affect its stability and activity .
Biochemical Analysis
Biochemical Properties
2,3-Dichlorobenzoic Acid-13C plays a significant role in biochemical reactions, particularly in the study of metabolic pathways involving chlorinated aromatic compounds. It interacts with various enzymes, such as dehalogenases, which catalyze the removal of halogen atoms from organic compounds. These interactions are crucial for understanding the degradation and transformation of chlorinated benzoic acids in the environment and within biological systems .
Cellular Effects
This compound-13C affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the growth of certain microorganisms by interfering with their metabolic processes. This inhibition is often due to the compound’s ability to disrupt the normal function of enzymes involved in cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound-13C involves its interaction with specific biomolecules, such as enzymes and proteins. The compound can act as an enzyme inhibitor, preventing the normal catalytic activity of enzymes involved in the degradation of chlorinated aromatic compounds. Additionally, it can bind to specific proteins, altering their structure and function, which can lead to changes in gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound-13C can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to changes in its effectiveness and impact on cellular function. Long-term exposure to the compound can result in cumulative effects on cellular processes, which may not be immediately apparent in short-term studies .
Dosage Effects in Animal Models
The effects of this compound-13C vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. High doses of the compound can result in toxicity, affecting the health and function of the organism .
Metabolic Pathways
This compound-13C is involved in various metabolic pathways, particularly those related to the degradation of chlorinated aromatic compounds. It interacts with enzymes such as dehalogenases and oxygenases, which play a role in breaking down the compound into less harmful substances. These interactions can affect metabolic flux and the levels of metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound-13C within cells and tissues involve specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can affect its accumulation and overall impact on cellular function .
Subcellular Localization
This compound-13C is localized within specific subcellular compartments, which can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to particular organelles, such as the mitochondria or endoplasmic reticulum. This localization can affect the compound’s interactions with other biomolecules and its overall impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichlorobenzoic acid typically involves the chlorination of benzoic acid derivativesThe carbon-13 isotope is then incorporated at the carbon-7 position through isotopic labeling techniques .
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination reactions under controlled conditions. The process requires precise temperature and pressure control to ensure the selective chlorination of the benzoic acid ring. The isotopic labeling is achieved using carbon-13 enriched reagents, which are introduced during the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,3-dichlorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated benzoic acids.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Chlorinated benzoic acids.
Reduction: Less chlorinated benzoic acid derivatives.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzoic Acid: Another chlorinated benzoic acid with chlorine atoms at the 2 and 4 positions.
2,5-Dichlorobenzoic Acid: Chlorinated benzoic acid with chlorine atoms at the 2 and 5 positions.
2,6-Dichlorobenzoic Acid: Chlorinated benzoic acid with chlorine atoms at the 2 and 6 positions
Uniqueness
2,3-dichlorobenzoic acid is unique due to its specific isotopic labeling with carbon-13, which makes it particularly valuable in analytical and research applications. The position of the chlorine atoms also influences its reactivity and the types of reactions it can undergo, distinguishing it from other chlorinated benzoic acids .
Properties
IUPAC Name |
2,3-dichlorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11)/i7+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOJBHRZQQDFHA-CDYZYAPPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)[13C](=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661911 | |
Record name | 2,3-Dichloro(carboxy-~13~C)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1184971-82-1 | |
Record name | 2,3-Dichloro(carboxy-~13~C)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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